molecular formula C11H10ClN B034373 2-Chloro-3,8-dimethylquinoline CAS No. 108097-04-7

2-Chloro-3,8-dimethylquinoline

Cat. No. B034373
M. Wt: 191.65 g/mol
InChI Key: NVTHPPOUFJQHDY-UHFFFAOYSA-N
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Description

2-Chloro-3,8-dimethylquinoline (2-Cl-3,8-DMQ) is an aromatic heterocyclic compound that is used in the synthesis of many other compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the study of biochemical and physiological effects.

Scientific Research Applications

  • Improved Synthesis and Biological Evaluation : Advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs have contributed to improved synthesis methods, biological evaluation, and diverse synthetic applications, expanding the potential uses of compounds like 2-Chloro-3,8-dimethylquinoline (Hamama et al., 2018).

  • Chemosensor Development : Certain derivatives, like 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, have been identified as selective chemosensors for Cd2+, offering potential applications in measuring cadmium concentrations in various mediums, including waste effluent streams and food products (Prodi et al., 2001).

  • Potential in Disease Treatment : Substituted 8-hydroxyquinolines have shown potential as ionophores in the treatment of neurodegenerative diseases like Alzheimer's and Huntington's by affecting the coordination environment of metal ions like Cu(II) (Summers et al., 2020).

  • Antimycobacterial Activity and Photosynthesis Inhibition : Certain quinazoline-4-thiones derived from chloro-substituted quinoline have demonstrated higher antimycobacterial activity than standard treatments and possess properties inhibiting photosynthesis (Kubicová et al., 2003).

  • Synthesis of Novel Compounds : The compound's derivatives are continuously being synthesized for various applications, including dyeing and printing processes due to their unique spectral properties and structures (Mirsadeghi et al., 2022).

  • Neurodegenerative Diseases : Various studies indicate the potential of quinoline derivatives, such as Clioquinol and PBT2, in treating neurodegenerative diseases like Alzheimer's disease, although some, like Clioquinol, require further research due to associated neurotoxicity (Mao & Schimmer, 2008).

properties

IUPAC Name

2-chloro-3,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-7-4-3-5-9-6-8(2)11(12)13-10(7)9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTHPPOUFJQHDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10577117
Record name 2-Chloro-3,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3,8-dimethylquinoline

CAS RN

108097-04-7
Record name 2-Chloro-3,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Kóródi - Journal of heterocyclic chemistry, 1991 - Wiley Online Library
Methylquinolines 1–4 were chlorinated by heating with phosphorus pentachloride in chlorobenzenes to side‐chain halogen derivatives 5–14. Methyl groups of compounds 1–4 can be …
Number of citations: 9 onlinelibrary.wiley.com
JA Bendo - 2016 - escholarship.org
Heterocyclic have been utilized in a variety of applications ranging from simple solvents to anti-cancer drugs. This dissertation prepares and analyzes new heterocyclic rings with a view …
Number of citations: 2 escholarship.org

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